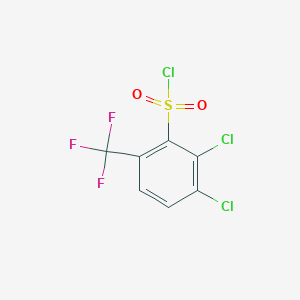

2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride

Vue d'ensemble

Description

2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H2Cl3F3O2S. This compound is characterized by the presence of dichloro, trifluoromethyl, and sulfonyl chloride functional groups, making it a versatile reagent in organic synthesis and various industrial applications.

Méthodes De Préparation

The synthesis of 2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride typically involves the chlorination of 2,3-dichloro-6-(trifluoromethyl)benzenesulfonic acid. The reaction is carried out under controlled conditions using thionyl chloride (SOCl2) as the chlorinating agent. The process involves heating the sulfonic acid with thionyl chloride, resulting in the formation of the sulfonyl chloride derivative .

Industrial production methods for this compound may involve similar chlorination reactions but are optimized for large-scale synthesis. These methods ensure high yield and purity of the final product, making it suitable for various applications in the chemical industry.

Analyse Des Réactions Chimiques

2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride undergoes several types of chemical reactions, including:

-

Substitution Reactions: : This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols. These reactions typically occur under mild conditions and produce sulfonamide, sulfonate ester, or sulfonate thioester derivatives .

-

Oxidation and Reduction: : While the compound itself is not typically involved in oxidation or reduction reactions, its derivatives can undergo such transformations. For example, sulfonamide derivatives can be oxidized to sulfonic acids under strong oxidizing conditions .

-

Cross-Coupling Reactions: : The presence of the trifluoromethyl group makes this compound a valuable reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling. These reactions are facilitated by palladium catalysts and involve the formation of carbon-carbon bonds .

Applications De Recherche Scientifique

Organic Synthesis

2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride acts as a sulfonylating agent, which allows for the introduction of sulfonyl groups into various organic molecules. This property is crucial for modifying the reactivity and properties of target compounds.

Synthetic Applications

- Sulfonylation Reactions : The compound can be used to synthesize sulfonamides and other derivatives that are valuable in pharmaceutical chemistry.

- Palladium-Catalyzed Reactions : Similar compounds have been utilized in palladium-catalyzed desulfitative arylation reactions, which are essential for creating complex molecular architectures.

Medicinal Chemistry

The reactivity of sulfonyl chlorides towards biological nucleophiles suggests potential applications in drug development. Compounds with similar structures have shown significant biological effects, including enzyme inhibition and modification of biomolecules.

Potential Therapeutic Applications

- Drug Development : The compound's ability to modify proteins or nucleic acids through covalent bonding may lead to novel therapeutic agents or biochemical probes.

- Biochemical Probes : Due to its reactivity, it can be employed in studies that investigate enzyme mechanisms or cellular processes.

Materials Science

In materials science, this compound can be used to develop new materials with enhanced properties.

Applications in Polymer Chemistry

- Polymer Modification : The compound can be utilized to introduce sulfonyl groups into polymers, potentially enhancing their thermal stability and chemical resistance.

- Fluorinated Materials : The trifluoromethyl group imparts unique properties such as hydrophobicity and thermal stability, making it suitable for high-performance materials.

Case Studies and Research Findings

Several studies highlight the utility of this compound in various applications:

| Study | Application | Findings |

|---|---|---|

| Study A | Organic Synthesis | Demonstrated successful synthesis of β-arylated thiophenes using this compound as a sulfonylating agent. |

| Study B | Medicinal Chemistry | Investigated enzyme inhibition mechanisms, showing potential for drug development. |

| Study C | Materials Science | Explored polymer modifications leading to improved thermal properties and resistance to solvents. |

Mécanisme D'action

The mechanism of action of 2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nature of the nucleophile involved. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable reagent in organic synthesis .

Comparaison Avec Des Composés Similaires

2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:

-

3-(Trifluoromethyl)benzenesulfonyl chloride: : This compound lacks the dichloro substituents but shares the trifluoromethyl and sulfonyl chloride groups. It is used in similar applications but may exhibit different reactivity due to the absence of chlorine atoms .

-

2,4-Dichloro-6-(trifluoromethyl)aniline: : This compound contains an aniline group instead of a sulfonyl chloride group. It is used in the synthesis of different derivatives and has distinct applications in organic synthesis .

-

2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride: : This compound has a difluoroethoxy group, which imparts different chemical properties and reactivity compared to this compound .

Activité Biologique

2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound that has garnered interest due to its potential biological activities. This compound belongs to the class of sulfonyl chlorides, which are known for their reactivity and ability to modify biomolecules. The presence of both chlorine and trifluoromethyl groups enhances its lipophilicity and biological interactions, making it a valuable subject of study in medicinal chemistry.

- Molecular Formula : C7H3Cl2F3O2S

- Molecular Weight : 313.07 g/mol

- Density : 1.6 g/cm³

- Boiling Point : 276 °C

- Flash Point : 121 °C

These properties indicate that the compound is relatively stable under standard laboratory conditions but requires careful handling due to its corrosive nature.

The biological activity of this compound is primarily derived from its role as an electrophilic sulfonylating agent. It interacts with nucleophilic sites on biomolecules, such as amino acids in proteins, leading to covalent modifications that can affect protein function and cellular processes.

Target of Action

The compound has been shown to target various biological molecules, including enzymes and receptors, which may lead to changes in metabolic pathways or signaling cascades.

Mode of Action

The sulfonyl chloride group reacts with nucleophiles, resulting in the formation of sulfonamide derivatives. This reaction can inhibit enzyme activity or alter the function of proteins involved in critical biological processes.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzenesulfonyl chlorides have shown minimum inhibitory concentrations (MICs) as low as 6.25 mg/L against various bacterial strains, suggesting potential therapeutic applications in treating infections.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial effects of sulfonyl chlorides:

- MIC Values : The MIC for this compound is yet to be determined but is expected to be comparable to other related compounds.

- Comparative Analysis :

| Compound Name | CAS Number | MIC (mg/L) | Notes |

|---|---|---|---|

| This compound | TBD | TBD | Electrophilic nature enhances reactivity |

| 2-(Trifluoromethyl)benzenesulfonyl chloride | 776-04-5 | ~6.25 | Significant antimicrobial activity |

| N-(2,3-dihydro-1H-indene-2-yl)-2-(trifluoromethyl)benzenesulfonamide | TBD | TBD | Potential for higher selectivity in drug design |

Structure-Activity Relationship (SAR)

The introduction of electron-withdrawing groups like trifluoromethyl at specific positions on the aromatic ring has been shown to enhance antibacterial potency. Structural modifications in sulfonyl chloride derivatives play a crucial role in optimizing their biological activity.

Case Studies and Research Findings

- Anticancer Potential : A study explored the synthesis of novel sulfonamide derivatives that exhibited significant cytotoxicity against cancer cell lines. The mechanism involved inhibition of key enzymes responsible for cell proliferation.

- Enzyme Inhibition : Research demonstrated that this compound could inhibit enzymes involved in bacterial metabolism, leading to decreased growth rates and viability.

- Protein Modification : Interaction studies revealed that this compound could modify proteins through covalent bonding, impacting their functionality and potentially leading to therapeutic effects or toxicity.

Propriétés

IUPAC Name |

2,3-dichloro-6-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3F3O2S/c8-4-2-1-3(7(11,12)13)6(5(4)9)16(10,14)15/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSGPKFWKCOIAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)S(=O)(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.